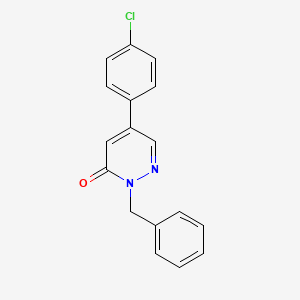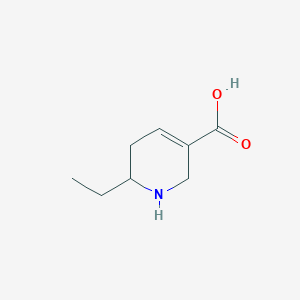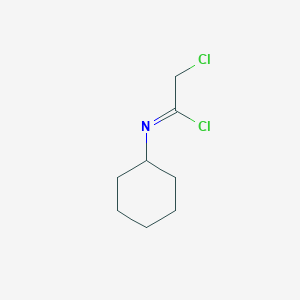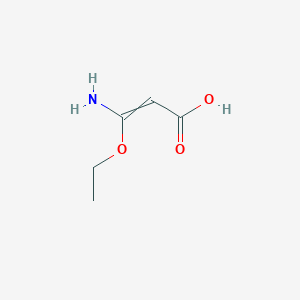
Manganese;nickel;oxosilver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese;nickel;oxosilver is a compound that combines the elements manganese, nickel, and silver in an oxide form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese;nickel;oxosilver can be achieved through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. For instance, a common approach involves the co-precipitation of manganese, nickel, and silver salts in an alkaline medium, followed by calcination to form the oxide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale co-precipitation processes, where metal salts are precipitated using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide compound .
Análisis De Reacciones Químicas
Types of Reactions
Manganese;nickel;oxosilver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly affect the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state oxides, while reduction reactions can produce lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Manganese;nickel;oxosilver has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its redox properties.
Biology: Investigated for its potential role in biological redox processes and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of manganese;nickel;oxosilver involves its ability to undergo redox reactions, which can influence various chemical and biological processes. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular components. For example, in biological systems, this compound can participate in oxidative stress responses and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lithium nickel manganese cobalt oxide: Commonly used in lithium-ion batteries, this compound shares similar redox properties but includes cobalt in its composition.
Nickel manganese oxide: Another related compound used in catalysis and energy storage applications.
Uniqueness
Manganese;nickel;oxosilver is unique due to the presence of silver, which imparts additional catalytic and antimicrobial properties. This makes it distinct from other similar compounds that do not contain silver .
Propiedades
Número CAS |
830358-64-0 |
|---|---|
Fórmula molecular |
AgMnNiO |
Peso molecular |
237.499 g/mol |
Nombre IUPAC |
manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Mn.Ni.O |
Clave InChI |
AWVDRMOCMXKORX-UHFFFAOYSA-N |
SMILES canónico |
O=[Ag].[Mn].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)

![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)

![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)


![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

